4-(1-Methylethyl)phenyl diphenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diphenyl (4-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c1-17(2)18-13-15-21(16-14-18)25-26(22,23-19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHFQCKQQLMGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073560 | |

| Record name | Diphenyl 4-isopropylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55864-04-5 | |

| Record name | 4-(1-Methylethyl)phenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55864-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055864045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl 4-isopropylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-(1-Methylethyl)phenyl Diphenyl Phosphate: A Technical Whitepaper for Drug Development Professionals

Abstract

4-(1-Methylethyl)phenyl diphenyl phosphate, also known as p-isopropylphenyl diphenyl phosphate (IPPP), is a significant organophosphorus compound with wide-ranging applications as a flame retardant and plasticizer.[1][2][3] Its synthesis is a critical process for ensuring high purity and yield for industrial and research applications. This guide provides an in-depth technical overview of the primary synthesis pathway for IPPP, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for characterization. The core of this synthesis relies on the nucleophilic substitution of a halide on a phosphorus center, a cornerstone reaction in organophosphorus chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's preparation.

Introduction: Chemical Identity and Industrial Significance

This compound (CAS No. 55864-04-5) is a triaryl phosphate ester.[4][5] Its molecular structure consists of a central phosphate group bonded to two phenyl groups and one 4-isopropylphenyl (p-cumenyl) group. This structure imparts desirable properties such as thermal stability and flame retardancy.

The primary industrial application of IPPP is as a flame-retardant plasticizer in polymers.[6][7] It is also used as a lubricant additive and in hydraulic fluids.[7] In a research context, it serves as a reagent for the synthesis of other isopropylphenyl derivatives and as a chromatographic standard.[4][5] The synthesis of high-purity IPPP is therefore of considerable interest.

The most common and efficient synthetic route to this compound involves the reaction of diphenyl phosphoryl chloride with 4-isopropylphenol. This reaction is a classic example of forming a P-O bond and is the focus of this guide.

Synthesis Methodology

Principle of the Reaction

The synthesis of this compound is achieved through the phosphorylation of 4-isopropylphenol using diphenyl phosphoryl chloride. The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of 4-isopropylphenol acts as a nucleophile, attacking the electrophilic phosphorus atom of diphenyl phosphoryl chloride. This results in the displacement of the chloride leaving group and the formation of the desired phosphate ester.

To drive the reaction to completion, a base is typically employed to neutralize the hydrochloric acid (HCl) byproduct. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Reaction Mechanism

The reaction can be broken down into the following key steps:

-

Deprotonation of Phenol: The base (e.g., triethylamine) removes the acidic proton from the hydroxyl group of 4-isopropylphenol, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks the phosphorus atom of diphenyl phosphoryl chloride.

-

Chloride Elimination: The phosphorus-chlorine bond breaks, and the chloride ion is eliminated.

-

Byproduct Formation: The eliminated chloride ion combines with the protonated base to form a salt (e.g., triethylammonium chloride).

Key Reagents and Materials

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 4-Isopropylphenol | 99-89-8 | C9H12O | 136.19 | Solid |

| Diphenyl phosphoryl chloride | 2524-64-3 | C12H10ClO3P | 268.63 | Liquid, moisture-sensitive |

| Triethylamine | 121-44-8 | C6H15N | 101.19 | Liquid, base |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | Solvent |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 | Drying agent |

Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

1. Reaction Setup:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

-

The system is purged with dry nitrogen to ensure an inert atmosphere. This is critical as diphenyl phosphoryl chloride is moisture-sensitive.

2. Reagent Charging:

-

4-Isopropylphenol (1.0 eq) and triethylamine (1.1 eq) are dissolved in anhydrous dichloromethane (DCM) in the reaction flask.

-

The solution is cooled to 0 °C using an ice bath.

3. Addition of Phosphorylating Agent:

-

Diphenyl phosphoryl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the stirred solution via the dropping funnel over 30 minutes.

-

The reaction temperature is maintained at 0 °C during the addition.

4. Reaction Progression:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

5. Work-up:

-

The reaction mixture is filtered to remove the triethylammonium chloride salt.

-

The filtrate is transferred to a separatory funnel and washed sequentially with:

-

Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Water.

-

Brine (saturated aqueous sodium chloride solution) to aid in the separation of the organic and aqueous layers.

-

6. Purification:

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound. An alternative for larger scales is vacuum distillation.[8][9]

Process Optimization and Safety Considerations

-

Inert Atmosphere: Maintaining an anhydrous and inert atmosphere is crucial to prevent the hydrolysis of diphenyl phosphoryl chloride, which would lead to the formation of diphenyl phosphate and reduce the yield.

-

Temperature Control: The initial slow, cooled addition helps to control the exothermic nature of the reaction and prevent the formation of side products.

-

Choice of Base: While triethylamine is common, other non-nucleophilic bases such as pyridine or diisopropylethylamine can also be used. The choice may depend on the scale and desired work-up procedure.

-

Safety: Diphenyl phosphoryl chloride is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and isopropylphenyl groups, and the characteristic septet and doublet for the isopropyl group protons. |

| ¹³C NMR | Resonances for the distinct carbon atoms in the aromatic rings and the isopropyl group. |

| ³¹P NMR | A single peak in the characteristic region for phosphate esters. |

| FT-IR | Characteristic absorption bands for P=O, P-O-C (aryl), and C-H bonds of the aromatic and alkyl groups. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight (368.36 g/mol ).[1][10] |

Visualizations

Synthesis Pathway

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound via the reaction of 4-isopropylphenol and diphenyl phosphoryl chloride is a robust and well-established method. By carefully controlling the reaction conditions, particularly temperature and atmosphere, and employing standard purification techniques, high yields of the pure product can be reliably obtained. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for scientists and researchers engaged in the synthesis and application of this important organophosphorus compound.

References

- OMICS. 4-(1-Methylethyl)

- U.S. Environmental Protection Agency.

- PubChem.

- Google Patents.

- CeMines. 4-(1-Methylethyl)

- Google Patents.

Sources

- 1. 4-(1-Methylethyl)phenyl diphenyl phosphate_TargetMol [targetmol.com]

- 2. This compound | OMICS [omicsbean.com]

- 3. This compound | CeMines [cemines.com]

- 4. usbio.net [usbio.net]

- 5. Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | 55864-04-5 [chemicalbook.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Physicochemical Properties of 4-(1-Methylethyl)phenyl diphenyl phosphate

Introduction: Contextualizing a Key Industrial Compound

4-(1-Methylethyl)phenyl diphenyl phosphate, also known as isopropylphenyl diphenyl phosphate (IPPP), belongs to the class of organophosphate esters. These compounds are of significant interest to researchers and industry professionals due to their widespread use as flame retardants and plasticizers in a variety of polymers and industrial fluids.[1][2][3] The specific physicochemical properties of this compound dictate its performance, environmental fate, and toxicological profile. Understanding these core characteristics is paramount for safe handling, effective formulation, and regulatory compliance.

This guide provides an in-depth analysis of the essential physicochemical properties of this compound, grounded in internationally recognized testing standards. We will not only present the data but also delve into the standardized methodologies required for their accurate determination, offering a framework for validation and further research.

Section 1: Chemical Identity and Core Properties

The unambiguous identification of a chemical substance is the foundation of all further study. This compound is identified by its specific molecular structure and CAS (Chemical Abstracts Service) number.

-

Synonyms: Isopropylphenyl diphenyl phosphate, Diphenyl p-isopropylphenyl phosphate, p-Cumenyl phenyl phosphate[4]

It is important to note that commercial products sold under the name "isopropylphenyl diphenyl phosphate" can be mixtures of isomers (ortho-, meta-, para-) with a general CAS number of 28108-99-8.[3][8] This guide focuses specifically on the para-isomer, CAS 55864-04-5.

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Source / Method |

| Physical State | Viscous light yellow liquid or Low-Melting Solid | [1][4] |

| Boiling Point | 369.5°C (estimate) | [4] |

| Water Solubility | < 1 mg/mL at 25°C (<0.1 g/100 mL) | [1][8] |

| Vapor Pressure | 3.5 x 10⁻⁷ mmHg at 25°C (estimate) | [1][8] |

| Log Kow (Partition Coefficient) | 5.31 - 5.7 | [1][5] |

Section 2: Environmental and Safety-Critical Parameters

For industrial chemicals, properties that govern their distribution in the environment and potential for biological interaction are of utmost importance.

Water Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent (in this case, water) at a given temperature.[9] Low water solubility, as seen with this compound, suggests it will partition to solid phases like soil and sediment rather than remaining in aquatic systems.[8] The presence of impurities can significantly alter measured solubility.[9] Standardized methods like OECD Test Guideline 105 are crucial for generating reliable and comparable data.[10][11][12]

n-Octanol/Water Partition Coefficient (Kow)

The partition coefficient (Kow or Pow) is a measure of a chemical's hydrophobicity, defined as the ratio of its concentration in an n-octanol phase to its concentration in an aqueous phase at equilibrium.[13][14] The high Log Kow value of this compound (log Kow > 5) indicates a strong tendency to partition from water into fatty tissues, suggesting a potential for bioaccumulation.[1][14] This parameter is critical for toxicological and environmental risk assessments.[13]

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in equilibrium with its solid or liquid phase at a given temperature.[15] The extremely low vapor pressure of this compound indicates that it is not volatile and will not readily evaporate into the atmosphere from soil or water surfaces.[1][8] This property is essential for assessing inhalation exposure risks and predicting environmental transport.

Section 3: Standardized Methodologies for Property Determination

To ensure data quality and mutual acceptance across international regulatory bodies, physicochemical properties must be determined using standardized protocols.[16][17][18] The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for chemical testing.[19]

Protocol 3.1: Water Solubility Determination (OECD TG 105)

The OECD Test Guideline 105 describes two primary methods: the Flask Method, suitable for solubilities above 10⁻² g/L, and the Column Elution Method, for solubilities below this threshold.[11][20] Given the low solubility of the title compound, the Flask Method is appropriate.

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. After equilibrium is reached, the concentration of the substance in the aqueous phase is measured by a suitable analytical method.[11][20]

Step-by-Step Workflow:

-

Preliminary Test: A simple test is performed to estimate the approximate solubility and the time needed to reach saturation.[11]

-

Equilibration: An excess amount of the test substance is added to a flask with purified water. The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: The mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a specific analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Replicates: The experiment is performed in replicate to ensure the precision of the result.

Diagram 1: Workflow for Water Solubility (OECD 105 Flask Method)

Caption: Workflow for OECD TG 105 (Flask Method).

Protocol 3.2: Partition Coefficient Determination (OECD TG 117)

The HPLC method is an indirect method that estimates the log Kow by correlating a substance's retention time on a reverse-phase HPLC column with the known log Kow values of reference standards.[13][21][22] It is suitable for compounds with log Kow values in the range of 0 to 6.[13][14]

Principle: The substance is injected into an HPLC system with a non-polar stationary phase (e.g., C18) and a polar mobile phase. Lipophilic (hydrophobic) compounds are retained longer on the column. By calibrating the system with standards of known log Kow, the log Kow of the test substance can be determined from its retention time.[21][22][23]

Step-by-Step Workflow:

-

System Preparation: An HPLC system is equipped with a reverse-phase column (e.g., C18) and an isocratic mobile phase (e.g., methanol/water mixture).

-

Calibration: A series of 5-6 reference compounds with well-documented log Kow values spanning the expected range are injected. Their retention times are recorded. A calibration curve is generated by plotting log k (logarithm of the capacity factor) against log Kow.

-

Sample Analysis: The test substance is dissolved in the mobile phase and injected into the system. The retention time is determined in duplicate.[22]

-

Calculation: The capacity factor (k) for the test substance is calculated from its retention time and the column dead time.

-

Determination: The log Kow of the test substance is determined by interpolating its calculated log k value onto the calibration curve.[22]

Diagram 2: Workflow for Partition Coefficient (OECD 117 HPLC Method)

Caption: Workflow for OECD TG 117 (HPLC Method).

Protocol 3.3: Vapor Pressure Determination (OECD TG 104)

OECD Guideline 104 describes several methods for measuring vapor pressure, applicable to different pressure ranges.[15][24][25] For a substance with very low vapor pressure like IPPP, the Gas Saturation Method is often employed.[24][26][27]

Principle: A carrier gas (e.g., nitrogen) is passed at a known, slow flow rate through or over the test substance, allowing the gas to become saturated with the substance's vapor. The vapor is then trapped and its mass is quantified. The vapor pressure is calculated from the mass of substance transported by a known volume of gas.[24][26]

Step-by-Step Workflow:

-

Apparatus Setup: A temperature-controlled saturation column is packed with the test substance on an inert support. This is connected to a gas flow control system and a trapping system (e.g., a cold trap or sorbent tube).

-

Saturation: A slow, steady stream of inert gas is passed through the saturation column for a predetermined time until equilibrium is established.

-

Trapping: The vapor-saturated gas exits the column and passes through the trap, where the substance is condensed or adsorbed.

-

Quantification: The mass of the trapped substance is determined analytically (e.g., by GC or HPLC after elution from the sorbent).

-

Calculation: The vapor pressure is calculated using the ideal gas law and Dalton's law of partial pressures, based on the mass collected, the total volume of gas passed, and the temperature.

-

Temperature Dependence: The procedure is repeated at a minimum of two other temperatures to determine the temperature-dependence of the vapor pressure.[25][27]

Conclusion

The physicochemical properties of this compound—notably its low water solubility, very low vapor pressure, and high partition coefficient—are defining characteristics that govern its industrial application and environmental behavior. These properties indicate a non-volatile, hydrophobic compound with a tendency to associate with organic matter and lipids. Accurate and reproducible measurement of these parameters, guided by standardized protocols such as the OECD Test Guidelines, is essential for robust scientific research, effective product development, and comprehensive safety and environmental assessments.

References

- OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences. (n.d.).

- OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).

- OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice. (2021, March 15).

- Laboratory Test: Vapour Pressure Measurement by OECD 104 (0.1 Pa Sensitivity). (n.d.).

- OECD 105 - Water Solubility - Situ Biosciences. (n.d.).

- Vapor pressure for physical chemistry testing. (n.d.).

- OECD Guidelines for the Testing of Chemicals: Physical-chemical properties. (n.d.).

- Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (n.d.). OECD.

- Test No. 105: Water Solubility. (n.d.). OECD.

- Test No. 104: Vapour Pressure. (n.d.). OECD.

- Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (n.d.). OECD.

- Test No. 105: Water Solubility. (n.d.). OECD.

- OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.).

- OECD 104 Vapor Pressure - EUROLAB. (n.d.).

- Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem. (n.d.).

- Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester - Substance Details - SRS | US EPA. (n.d.).

- Guidelines for the Testing of Chemicals - OECD. (n.d.).

- Solubility testing in accordance with the OECD 105 - FILAB. (n.d.).

- OECD 105 - Water Solubility Test at 20°C - Analytice. (2017, August 7).

- OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.).

- OECD Guidelines for the Testing of Chemicals - Chemycal. (2017, October 12).

- OECD test n°104: Vapour pressure - Analytice. (2021, January 7).

Sources

- 1. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1-Methylethyl)phenyl diphenyl phosphate_TargetMol [targetmol.com]

- 3. Buy Isopropylphenyl diphenyl phosphate | 28108-99-8 [smolecule.com]

- 4. Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | 55864-04-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. echemi.com [echemi.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 15. eurolab.net [eurolab.net]

- 16. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 17. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. filab.fr [filab.fr]

- 21. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. oecd.org [oecd.org]

- 26. lcslaboratory.com [lcslaboratory.com]

- 27. OECD test n°104: Vapour pressure - Analytice [analytice.com]

An In-depth Technical Guide to 4-(1-Methylethyl)phenyl Diphenyl Phosphate (CAS: 55864-04-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1-Methylethyl)phenyl diphenyl phosphate, a compound of significant interest in both industrial and biological research. We will delve into its chemical identity, synthesis, analytical characterization, mechanisms of action, and toxicological profile, with a particular focus on its potential implications for drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as p-isopropylphenyl diphenyl phosphate, is an organophosphate ester. It belongs to the broader class of isopropylphenyl diphenyl phosphates, which can exist as ortho, meta, or para isomers, or as a mixture[1]. The CAS number 55864-04-5 specifically identifies the para-isomer.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁O₄P | [2][3] |

| Molecular Weight | 368.36 g/mol | [3] |

| Appearance | Viscous light yellow liquid | [1] |

| Boiling Point | > 400 °C at 1013 hPa | |

| Melting Point | < -20 °C | |

| Water Solubility | Insoluble | [1] |

| Log Kow | 4.92 |

Synthesis of this compound

The synthesis of triaryl phosphates such as this compound can be achieved through several established methods, most commonly involving the reaction of a substituted phenol with a phosphorus oxyhalide[4]. A prevalent industrial method involves the phosphorylation of an alkylated phenol.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the alkylation of phenol to produce 4-isopropylphenol, followed by phosphorylation.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative method adapted from general procedures for triaryl phosphate synthesis[2][5].

Step 1: Alkylation of Phenol

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phenol and a catalytic amount of p-toluenesulfonic acid (e.g., 1% by weight of phenol)[5].

-

Heat the mixture to the reaction temperature (typically 80-120°C).

-

Introduce propylene gas into the reaction mixture under controlled pressure. The molar ratio of propylene to phenol is kept low (e.g., < 0.3) to favor mono-isopropylation[5].

-

Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the consumption of phenol and the formation of isopropylphenol isomers.

-

Upon completion, neutralize the catalyst with a suitable base (e.g., sodium hydroxide solution).

-

Perform fractional distillation under reduced pressure to separate the desired 4-isopropylphenol from unreacted phenol and other isomers.

Step 2: Phosphorylation of 4-Isopropylphenol

-

In a separate reaction vessel, add the purified 4-isopropylphenol and a suitable catalyst (e.g., a calcium-magnesium catalyst)[2].

-

Slowly add phosphorus oxychloride (POCl₃) to the vessel while maintaining the temperature below 50°C to control the exothermic reaction[2]. The stoichiometry should be carefully controlled to achieve the desired diphenyl substitution.

-

After the addition is complete, stir the reaction mixture. The reaction produces hydrogen chloride (HCl) gas, which should be scrubbed.

-

Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a specified threshold (e.g., < 4 mgKOH/g)[2].

-

The crude product is then purified by vacuum distillation. The fraction collected at approximately 270°C under reduced pressure is the final this compound product[2].

Analytical Characterization

A suite of analytical techniques is employed for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of isomeric mixtures of isopropylphenyl diphenyl phosphates.

Step-by-Step GC-MS Protocol

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent such as toluene or ethyl acetate[6]. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary[6].

-

Internal Standard: Spike the sample with an internal standard, such as deuterated triphenyl phosphate (TPP-d15), for accurate quantification[6].

-

GC Conditions:

-

Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is suitable for separating the isomers.

-

Injector: Use a split/splitless injector, typically in splitless mode for trace analysis.

-

Oven Program: A temperature gradient program is employed to achieve good separation. For example, start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all components.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Acquire data in both full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 50-400).

-

-

Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve generated from standards.

Expected Mass Spectrometry Fragmentation

The fragmentation of aromatic phosphates in EI-MS involves cleavages of the P-O and C-O bonds[7]. Key expected fragments for this compound include:

-

Molecular Ion (M⁺): m/z 368

-

Loss of Isopropyl Group: [M - C₃H₇]⁺

-

Diphenyl Phosphate Fragment: [(C₆H₅O)₂PO]⁺

-

Phenoxy Radical Loss: [M - C₆H₅O]⁺

-

Tropylium Ion: [C₇H₇]⁺ (from rearrangement)

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is another valuable technique for the analysis of organophosphate esters.

Step-by-Step HPLC Protocol

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used[8].

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid, is employed[8].

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detector: A UV detector set at a wavelength where the aromatic rings absorb (e.g., 254 nm) or a mass spectrometer for more selective detection.

-

-

Quantification: Use an external or internal standard method with a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

-

¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl and isopropylphenyl groups, as well as the methine and methyl protons of the isopropyl group.

-

¹³C NMR: Provides information on the number and chemical environment of the carbon atoms.

-

³¹P NMR: A single resonance is expected in the phosphate ester region. The chemical shift provides information about the electronic environment of the phosphorus atom[9][10].

Mechanisms of Action

Flame Retardancy

As a flame retardant, this compound acts through both condensed-phase and gas-phase mechanisms.

-

Condensed-Phase Mechanism: Upon heating, the phosphate ester decomposes to form phosphoric and polyphosphoric acids. These acids promote the dehydration of the polymer substrate, leading to the formation of a stable char layer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles[11].

-

Gas-Phase Mechanism: Volatile phosphorus-containing radicals are released during combustion. These radicals can scavenge and interrupt the chain reactions of highly reactive H• and OH• radicals in the flame, thus inhibiting combustion[11].

Biological Mechanism of Action: Potential Disruption of Hedgehog Signaling

For drug development professionals, understanding the potential biological targets of this compound is crucial. Research on structurally similar organophosphate esters suggests a potential interaction with key developmental signaling pathways.

A study on tert-butylphenyl diphenyl phosphate (BPDP), a closely related compound, has demonstrated its ability to inhibit the Hedgehog (Hh) signaling pathway in murine limb bud cultures[12][13][14][15]. The Hh pathway is critical for embryonic development, tissue patterning, and adult tissue homeostasis[16][17]. Its dysregulation is implicated in birth defects and cancer[17].

The Hedgehog Signaling Pathway

Caption: A simplified diagram of the Hedgehog (Hh) signaling pathway.

In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. This leads to the proteolytic cleavage of the Gli transcription factor into a repressor form (Gli-R), which suppresses the transcription of Hh target genes. When the Hh ligand binds to PTCH, the inhibition of SMO is relieved. Active SMO then prevents the processing of Gli into its repressor form, allowing the full-length activator form (Gli-A) to translocate to the nucleus and activate target gene expression[4][18].

The study on BPDP showed that exposure led to a decrease in the expression of Hh target genes such as Gli1, Ptch1, and Ptch2, indicating an inhibition of the pathway[12][13][14][15]. Given the structural similarity, it is plausible that this compound could exert similar effects, a hypothesis that warrants further investigation in a drug development context.

Toxicological Profile

Isopropylphenyl diphenyl phosphates have been associated with reproductive and developmental toxicity in animal studies. Exposure to these compounds has been linked to reduced body weight, delays in pubertal endpoints, and effects on reproductive performance in rats. The potential for these compounds to disrupt critical signaling pathways like Hedgehog signaling provides a molecular basis for these observed toxicities.

Experimental Protocols

Hedgehog Reporter Assay

This protocol can be used to assess the effect of this compound on the Hh signaling pathway.

-

Cell Culture: Use a cell line responsive to Hh signaling and stably or transiently expressing a Gli-responsive luciferase reporter construct (e.g., NIH3T3 cells)[19].

-

Plating: Seed the cells in a 96-well plate at an appropriate density.

-

Treatment: After cell attachment, treat the cells with varying concentrations of this compound. Include a positive control (e.g., a known Hh pathway agonist like SAG or Purmorphamine) and a negative control (vehicle).

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system, which normalizes the Gli-responsive firefly luciferase activity to a constitutively expressed Renilla luciferase activity[19].

-

Data Analysis: Analyze the changes in luciferase activity to determine if the compound activates or inhibits the Hh pathway.

Cell Viability Assay (MTT/MTS)

This assay determines the cytotoxic potential of the compound.

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C[20][21]. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product[21].

-

Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals[21].

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader[20][21].

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a compound with significant industrial applications as a flame retardant. Its synthesis and analytical characterization are well-established. From a biological perspective, the potential for this class of organophosphate esters to interfere with critical developmental pathways, such as the Hedgehog signaling pathway, presents both a toxicological concern and an area of interest for researchers in drug development. Further investigation into the specific molecular interactions between this compound and components of the Hh pathway could provide valuable insights into its mechanism of action and potential therapeutic or toxicological implications.

References

- A schematic diagram for the hedgehog (HH) signaling pathway. (n.d.).

- Simplified diagram of the hedgehog signaling pathway. Autocatalytic... (n.d.).

- The schematic diagram of hedgehog signaling pathway. (A) Without Hh... (n.d.).

- Hedgehog (Hh) Reporter Activity Assay. (n.d.). Bio-protocol.

- Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. (2020). Toxicological Sciences.

- Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. (n.d.). Toxicological Sciences.

- The diagrammatic representation of human hedgehog signaling pathway. (n.d.).

- Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signa. (2020). Oxford Academic.

- Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. (2020). PubMed.

- Isopropylphenyl diphenyl phosphate. (n.d.). PubChem.

- Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry. (n.d.). PubMed.

- ISOPROPYLATED TRIPHENYL PHOSPHATE. (n.d.). Ataman Kimya.

- Hedgehog Signaling Protocols. (2025). ResearchGate.

- Organic phosphoric acids and derivatives. (2025). MassBank.

- Analysis, occurrence and removal efficiencies of organophosphate flame retardants (OPFRs) in sludge undergoing anaerobic digestion. (2023). ScienceDirect.

- Cell Viability Assays. (2013). NCBI Bookshelf.

- Effects of Organophosphate on Cell Cycle, regulation, proliferation and viability in mitosis of neural progenitor stem cells. (n.d.).

- Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2024). MDPI.

- 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and... (n.d.).

- Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. (2021). Publisso.

- 31 Phosphorus NMR. (n.d.).

- Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.

- STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVA. (n.d.).

- Organophosphate esters cause thyroid dysfunction via multiple signaling pathways in zebrafish brain. (n.d.). HARVEST (uSask).

- Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. (n.d.). PMC - NIH.

- NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Development - Hedgehog signaling Pathway Map - PrimePCR | Life Science. (n.d.). Bio-Rad.

- Hedgehog signaling pathway. (n.d.). Wikipedia.

- Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate). (n.d.). Google Patents.

- Process for preparing isopropylphenyl/phenyl phosphate. (n.d.). Google Patents.

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.).

- Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. (n.d.). PMC - NIH.

- Synthesis of (4-phenylthio)phenyl diphenyl sulfonium hexafluorophosphate salt. (n.d.).

- Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate. (n.d.). ResearchGate.

Sources

- 1. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 6. books.publisso.de [books.publisso.de]

- 7. mdpi.com [mdpi.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 17. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. bio-protocol.org [bio-protocol.org]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

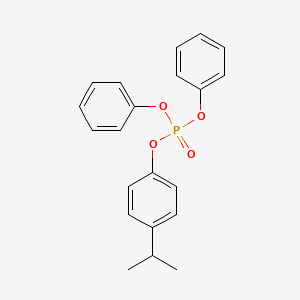

molecular structure of 4-(1-Methylethyl)phenyl diphenyl phosphate

An In-Depth Technical Guide to 4-(1-Methylethyl)phenyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organophosphate compound. It is designed to serve as a crucial resource for researchers, scientists, and professionals in drug development, offering detailed insights into its molecular structure, chemical properties, synthesis, and applications. This document emphasizes the technical intricacies and practical considerations essential for laboratory and developmental work.

Introduction

This compound, also known as p-cumenyl phenyl phosphate, is an aryl phosphate ester. While its primary industrial application is as a flame retardant, its unique chemical structure and properties make it a compound of interest in various scientific and research contexts. Understanding its molecular characteristics is fundamental to leveraging its potential in material science and specialized chemical synthesis. This guide aims to consolidate the available technical information to facilitate its use and further investigation in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The properties of this compound are summarized in the table below. These parameters are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 55864-04-5 | [1][2] |

| Molecular Formula | C21H21O4P | [1][2] |

| Molecular Weight | 368.36 g/mol | [2] |

| IUPAC Name | diphenyl (4-propan-2-ylphenyl) phosphate | [3] |

| Synonyms | Diphenyl p-isopropylphenyl phosphate, 4-Isopropylphenyl diphenyl phosphate, p-Cumenyl phenyl phosphate | [1][2] |

| Appearance | Viscous light yellow liquid | [3] |

| Boiling Point | ~369.5 °C (estimated) | [1] |

| Density | ~1.179 g/cm³ (estimated) | [1] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [3] |

| log Kow (Octanol-Water Partition Coefficient) | 5.31 (for isopropylphenyl diphenyl phosphate) | [3] |

Molecular Structure and Spectroscopic Analysis

The consists of a central phosphate group bonded to two phenyl groups and one 4-(1-methylethyl)phenyl (p-cumenyl) group. The presence of both unsubstituted and substituted aromatic rings provides a unique electronic and steric environment.

General Spectroscopic Features

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton). The aromatic region would display a complex multiplet pattern due to the protons of the two phenyl groups and the AA'BB' system of the p-substituted cumenyl ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for the methyl and methine carbons of the isopropyl group, as well as a series of signals for the aromatic carbons, including the quaternary carbons attached to the phosphate group and the isopropyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the P=O stretching vibration (typically in the 1300-1250 cm⁻¹ region) and the P-O-C (aryl) stretching vibrations (around 1200-1100 cm⁻¹ and 1000-900 cm⁻¹). Aromatic C-H and C=C stretching bands would also be prominent.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of the phenyl and cumenyl groups, as well as rearrangements characteristic of organophosphate esters.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation and purity assessment of a synthesized batch of this compound, emphasizing the synergy between different analytical techniques.

Caption: General Synthesis Pathway.

Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for the synthesis of triaryl phosphates and should be optimized for specific laboratory conditions.

Materials:

-

Diphenyl chlorophosphate

-

4-Isopropylphenol

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-isopropylphenol (1 equivalent) in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Phosphorylating Agent: Slowly add diphenyl chlorophosphate (1 equivalent) dropwise to the stirred solution via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

Applications in Research and Industry

While the primary commercial use of isopropylphenyl diphenyl phosphate is as a flame retardant in polymers, its properties are relevant to more specialized applications of interest to the scientific community.

-

Flame Retardant for High-Performance Polymers: Aryl phosphates are used as flame retardants in engineering plastics such as polycarbonates (PC) and their blends (e.g., PC/ABS), which are often used in laboratory equipment housings and electronic devices due to their excellent mechanical properties and heat resistance. The addition of aryl phosphates can help these materials meet stringent flammability standards without significantly compromising their physical properties. [4][5][6][7]* Plasticizer for Polymers: In addition to flame retardancy, it acts as a plasticizer, increasing the flexibility and processability of polymers. This is particularly relevant for materials used in tubing, seals, and other flexible components in laboratory apparatus.

-

Potential in Synthesis: As a substituted triaryl phosphate, it can serve as a starting material or intermediate in the synthesis of more complex molecules. The phosphate group can be a leaving group in certain reactions or can be modified to introduce other functionalities.

-

Reference Standard: In environmental and toxicological studies, pure isomers like this compound are essential as analytical standards for the detection and quantification of commercial flame retardant mixtures in various matrices. [8]

Safety and Toxicology

The toxicological profile of this compound is not extensively documented for the specific isomer. However, data on isopropylated triphenyl phosphate (IPTPP) mixtures provide valuable insights.

-

Acute Toxicity: IPTPP mixtures generally exhibit low acute oral and dermal toxicity, with LD50 values in rats and rabbits being greater than 2000 mg/kg body weight. [9]* Organ Toxicity: Sub-chronic studies in rats have shown that exposure to IPTPP can lead to increased liver and adrenal gland weight. [10]* Reproductive and Developmental Toxicity: Some studies on IPTPP mixtures have indicated potential for reproductive and developmental toxicity at high exposure levels. [11][12]* Neurotoxicity: Compared to other organophosphates, the neurotoxic potential of IPTPP is considered to be low and dependent on the presence of specific ortho-substituted isomers. [9]* Endocrine Effects: There is some evidence to suggest that IPTPP may have endocrine-disrupting effects.

Handling and Safety Precautions

Given the potential hazards, appropriate safety measures should be taken when handling this compound in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Spill and Waste Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound is a compound with significant industrial applications as a flame retardant and plasticizer. For the research and drug development community, it represents a molecule with interesting properties for materials science and potential as a synthetic intermediate. A clear understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective use. Further research into the specific biological activities and applications of this and related compounds could unveil new opportunities in various scientific disciplines.

References

- NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP). Chemical Effects in Biological Systems. (2021-11-08).

- Gannon, A. M., et al. (2019). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. PubMed.

- Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018-03-02).

- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Semantic Scholar. (2020-06-23).

- ISOPROPYLATED TRIPHENYL PHOSPHATE.

- Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences. Oxford Academic. (2022-12-23).

- SUPPORTING INFORM

- 4-Isopropyl-phenyl diphenyl phosph

- Manufacture and Use of Selected Aryl and Alkyl Aryl Phosph

- US2984680A - Method for preparing diphenyl phosphites.

- Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | 55864-04-5. ChemicalBook.

- Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)

- 55864-04-5, 4-(1-Methylethyl)

- Isopropylphenyl diphenyl phosph

- WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.

- Phenol, isopropylated, phosphate (3:1): Technical Report for EPA Docket No. EPA-HQ-OPPT-2016-0730 On production, imports, use, recycling, and other exposure scenarios.

- Organic phosphates and their preparation.

- 4-(1-Methylethyl)

- Isopropyl diphenyl phosphate - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 4-(1-Methylethyl)

- Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. PMC - NIH.

- Isopropylphenyl diphenyl phosph

- 4-(1-Methylethyl)

- Main-Chain Phosphorus-Containing Polymers for Therapeutic Applic

- Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PMC - NIH. (2024-11-21).

- Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. (2025-10-15).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- NMR Chemical Shifts of Common Labor

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS.

- US4484011A - Process for preparation of 4-isopropylphenol.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16).

- Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field | Biomacromolecules.

- US20160272812A1 - Phosphazene flame retardant polycarbonate compounds.

- 4-Isopropylphenylacetic acid. the NIST WebBook.

- Polycarbonate flame retarded by non-halogen solid aromatic phosphate.

- Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression | Chemical Research in Toxicology.

- Diphenyl chlorophosphate | C12H10ClO3P | CID 75654. PubChem - NIH.

- Infrared Analysis of Phosphorous Compounds.

- Infrared spectroscopy of different phosphates structures | Request PDF.

- Compounding Flame Retardancy of Triphenyl Phosphate and Alpha Zirconium Phosphate for Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends.

- (a) Sequence of reactions to the formation of phenol and propylene from... | Download Scientific Diagram.

Sources

- 1. Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | 55864-04-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. series.publisso.de [series.publisso.de]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) [cebs.niehs.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Flame Retardant Mechanism of 4-(1-Methylethyl)phenyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 4-(1-Methylethyl)phenyl diphenyl phosphate, a prominent organophosphorus flame retardant. Moving beyond a generic description, this document delves into the nuanced condensed and gas-phase chemical transformations that underpin its efficacy in protecting polymeric materials from fire.

Introduction: The Dual-Action Efficacy of Aryl Phosphate Esters

This compound belongs to the aryl phosphate ester class of flame retardants, which are valued for their ability to impart fire resistance to a variety of polymers, often without the use of halogens. Its mechanism is not a singular event but a coordinated, multi-phase process that actively disrupts the combustion cycle. This guide will dissect these mechanisms, providing a molecular-level understanding of its function. Organophosphorus flame retardants can act in both the condensed phase (the solid polymer) and the gas phase (the flame itself)[1]. The balance between these actions is often dependent on the specific chemical structure of the flame retardant and its interaction with the host polymer during pyrolysis[1].

The Condensed-Phase Mechanism: Building a Protective Char Barrier

The primary role of this compound in the condensed phase is to promote the formation of a thermally stable char layer on the surface of the polymer. This char acts as a physical barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatile compounds that fuel the fire[2].

Upon heating, the phosphate ester undergoes thermal decomposition to produce phosphoric acid. These acidic species are powerful dehydrating agents that promote the carbonization of the polymer matrix[2]. The phosphoric acid can then polymerize to form polyphosphoric acid, which further enhances the integrity and insulating properties of the char layer[3]. The presence of aryl groups in the phosphate ester contributes to the formation of a more graphitic and stable char.

A proposed general pathway for the condensed-phase action is illustrated below. The initial thermal decomposition of the aryl phosphate ester leads to the formation of phosphoric acid and corresponding phenolic compounds. The phosphoric acid then catalyzes the dehydration and cross-linking of the polymer backbone, resulting in a carbonaceous char.

Figure 1: Generalized condensed-phase flame retardant mechanism of an aryl phosphate ester.

The Gas-Phase Mechanism: Quenching the Fire at its Source

In addition to its action in the solid phase, this compound also exerts a significant flame-retardant effect in the gas phase. During pyrolysis, volatile phosphorus-containing species are released into the flame. These species act as radical scavengers, interrupting the chain reactions of combustion[2][4].

The high-energy radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals, are responsible for the propagation of the flame. The phosphorus-containing fragments released from the flame retardant, such as PO• radicals, react with these highly reactive species to form less reactive molecules[4]. This "radical trap" mechanism effectively dampens the combustion process, reducing the heat generated by the flame and inhibiting its spread[5].

The following diagram illustrates the key steps in the gas-phase flame inhibition cycle.

Figure 2: Simplified gas-phase flame inhibition mechanism by phosphorus radicals.

Experimental Evaluation of Flame Retardant Action

The dual-action mechanism of this compound is elucidated through a combination of analytical techniques that probe both the condensed and gas phases during thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the mass loss of a material as a function of temperature, providing insights into its thermal stability and the effect of the flame retardant on the decomposition process. In a typical experiment, a small sample of the polymer with and without the flame retardant is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

Table 1: Illustrative TGA Data for a Polymer with and without Isopropylated Triphenyl Phosphate

| Parameter | Polymer without FR | Polymer with Isopropylated Triphenyl Phosphate |

| Onset of Decomposition (Tonset) | ~350 °C | ~320 °C |

| Temperature at Max. Decomposition Rate (Tmax) | ~400 °C | ~380 °C |

| Char Yield at 600 °C | < 5% | > 15% |

Note: This data is illustrative and will vary depending on the specific polymer and the concentration of the flame retardant.

The lower onset of decomposition in the presence of the flame retardant suggests that it initiates decomposition at an earlier stage to begin the charring process. The significantly higher char yield is direct evidence of the condensed-phase activity.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of the polymer formulation (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: The furnace is purged with a continuous flow of an inert gas (e.g., nitrogen at 50 mL/min) or an oxidative gas (e.g., air at 50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass loss as a function of temperature is recorded. Key parameters such as the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition, providing direct evidence for the gas-phase mechanism. A small sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

The detection of phosphorus-containing fragments in the pyrogram of a polymer containing this compound confirms the release of these species into the gas phase. Furthermore, a comparison of the pyrolysis products of the neat polymer and the flame-retarded polymer can reveal alterations in the polymer degradation pathway induced by the flame retardant. For instance, a study on polycarbonate with aryl phosphates showed a reduction in the evolution of bisphenol A and an increase in various alkylphenols and diarylcarbonates, indicating that the phosphate stabilizes the carbonate linkage[6][7].

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of the sample (typically 0.1-1.0 mg) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) for a short duration.

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are ionized and fragmented in the mass spectrometer, and the resulting mass spectra are used for identification by comparison with spectral libraries and known standards.

Cone Calorimetry

Cone calorimetry is a bench-scale test that measures the fire-related properties of materials under controlled burning conditions. It provides crucial data on parameters such as the heat release rate (HRR), time to ignition (TTI), and total heat released (THR). A significant reduction in the peak heat release rate (pHRR) is a key indicator of effective flame retardancy.

Table 2: Illustrative Cone Calorimetry Data for a Polymer with and without Isopropylated Triphenyl Phosphate

| Parameter | Polymer without FR | Polymer with Isopropylated Triphenyl Phosphate |

| Time to Ignition (s) | 60 | 75 |

| Peak Heat Release Rate (kW/m²) | 1200 | 600 |

| Total Heat Released (MJ/m²) | 100 | 70 |

| Char Yield (%) | 2 | 20 |

Note: This data is illustrative and will vary depending on the specific polymer and the concentration of the flame retardant.

The increased time to ignition and the substantial reduction in the peak heat release rate and total heat released demonstrate the overall effectiveness of the flame retardant in mitigating fire hazards. The increased char yield in the cone calorimeter test further corroborates the condensed-phase mechanism.

-

Instrument: A cone calorimeter compliant with standards such as ASTM E1354 or ISO 5660.

-

Sample Preparation: A sample of standard dimensions (e.g., 100 mm x 100 mm x 3 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

-

Test Conditions: The sample is exposed to a constant external heat flux (e.g., 35 or 50 kW/m²) from a conical heater.

-

Ignition: A spark igniter is positioned above the sample to ignite the flammable volatiles.

-

Data Collection: During the test, parameters such as oxygen consumption, carbon monoxide and carbon dioxide production, and mass loss are continuously monitored to calculate the heat release rate and other fire properties.

Synergistic Interactions and Future Directions

The efficacy of this compound can often be enhanced through synergistic interactions with other flame retardant additives. For example, nitrogen-containing compounds can promote charring and intumescence, further strengthening the protective layer.

Future research in this field will likely focus on developing more efficient and environmentally benign organophosphorus flame retardants. A deeper understanding of the intricate decomposition pathways and the precise nature of the active species in both the condensed and gas phases will be crucial for the rational design of next-generation flame retardants with tailored properties for specific polymer systems.

Conclusion

The flame retardant mechanism of this compound is a sophisticated interplay of condensed-phase and gas-phase chemistry. In the condensed phase, it promotes the formation of a protective char layer that insulates the polymer and reduces the fuel supply to the flame. Simultaneously, in the gas phase, it releases phosphorus-containing radicals that interrupt the chain reactions of combustion. This dual-action approach makes it an effective flame retardant for a wide range of polymeric materials. The experimental techniques outlined in this guide provide the necessary tools for researchers and scientists to probe these mechanisms and to develop even more effective and safer fire-retardant solutions.

References

- Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat.

- Ruico Advanced Materials. (n.d.). Gas phase flame retardant mechanism. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanisms of Phosphorus Flame Retardants: Gas vs. Condensed Phase Action. [Link]

- Jayaweera, T. M., Melius, C. F., Pitz, W. J., Westbrook, C. K., Korobeinichev, O. P., Shvartsberg, V. M., Shmakov, A. G., Rybitskaya, I. V., & Curran, H. J. (2005). Flame inhibition by phosphorus-containing compounds over a range of equivalence ratios. Combustion and Flame, 140(1-2), 103-115. [Link]

- Hastie, J. W., & McBee, C. L. (1975). Mechanistic Studies of Flame Inhibition. ACS Symposium Series, 16, 118-147.

- A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. (2021). Polymers, 13(16), 2749. [Link]

- Jang, B. N., & Wilkie, C. A. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. Polymer Degradation and Stability, 86(3), 419-430. [Link]

- Koçyiğit, N. (2022). Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials. Journal of Polytechnic, 25(4), 1647-1658. [Link]

- UK Government. (2007).

- Jang, B. N., & Wilkie, C. A. (2005). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air.

- Jang, B. N., & Wilkie, C. A. (2005). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air.

- ResearchGate. (n.d.).

- Deepika, K., et al. (2022). Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. Toxics, 10(10), 579. [Link]

- Ren, S., et al. (2018). Preparation and flame retardancy of an Al2O3 infiltration layer on polycarbonate surface.

- Kusch, P. (2012). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials.

- Waters Corporation. (2020). Characterization of Industrial Plastics Using Pyrolysis With Atmospheric Pressure Gas Chromatography Coupled to High-Resolution Mass Spectrometry. [Link]

- Poma, G., et al. (2020). Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. International Journal of Environmental Research and Public Health, 17(23), 8886. [Link]

- Mark, F. E., & Tlusty, F. (2022). An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research, 22(5), 210363. [Link]

- ResearchGate. (n.d.).

- de Wit, C. A., et al. (2020). Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study. TrAC Trends in Analytical Chemistry, 122, 115733. [Link]

- Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4975. [Link]

- Yusof, A. M., et al. (2021). Utilizing Pyrolysis–Gas Chromatography/Mass Spectrometry for Monitoring and Analytical Characterization of Microplastics in Polychaete Worms. Polymers, 13(16), 2749. [Link]

- Asfaram, A., et al. (2022). Thermal decomposition mechanisms of phosphorus flame retardants: A combined theoretical and experimental approach. Journal of Analytical and Applied Pyrolysis, 168, 105741. [Link]

- Victoria University. (n.d.). Cone calorimetry studies of polymer systems flame retarded by chemically bonded phosphorus. [Link]

Sources

thermal decomposition of 4-(1-Methylethyl)phenyl diphenyl phosphate

An In-depth Technical Guide to the Thermal Decomposition of 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical examination of the thermal decomposition of this compound, a key component in commercial isopropylated triphenyl phosphate (IPPP) flame retardants. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core mechanisms, kinetics, decomposition products, and the advanced analytical methodologies used to study these processes.

Introduction and Significance

This compound is an organophosphate ester widely utilized as a flame retardant and plasticizer. It is a primary constituent of commercial flame retardant mixtures known as isopropylated triphenyl phosphates (IPPP), which are valued for their excellent thermal stability and compatibility with a range of polymers, including polyvinyl chloride (PVC) and polyurethanes.[1][2] The efficacy of this compound as a flame retardant is intrinsically linked to its thermal decomposition behavior. Understanding the sequence of chemical reactions that occur upon heating is paramount for optimizing its performance, ensuring material safety, and predicting the environmental fate of its byproducts. This guide offers a detailed exploration of these thermal degradation pathways, grounded in established principles of organophosphorus chemistry.

Physicochemical Properties and General Thermal Stability

The subject compound is an aromatic phosphate ester. Commercial IPPP products are typically mixtures of isomers with varying degrees of isopropylation on the phenyl rings.[3] The presence of the isopropyl group influences the compound's physical properties and thermal stability. Aryl phosphates are known to possess greater thermal stability compared to their alkyl counterparts.[4][5]

Table 1: Key Physicochemical Properties of Isopropylphenyl Diphenyl Phosphate

| Property | Value | Source |

| Molecular Formula | C21H21O4P | [6] |

| Molecular Weight | 368.36 g/mol | [6] |

| Physical Description | Viscous light yellow liquid | [7] |

| Flash Point | > 220 °C (open cup) | [1] |

| Decomposition Temp. | > 300 °C | [2] |

| Water Solubility | < 1 mg/mL | [7] |

| Log Kow | ~5.31 | [7] |

Core Mechanisms of Thermal Decomposition

The flame retardant action of organophosphorus compounds like this compound can occur through two primary domains: the condensed phase (solid) and the gas phase (vapor).[4]

Condensed-Phase Mechanism

For aryl phosphates, the dominant mechanism is typically in the condensed phase.[4] The process is initiated by the thermal cleavage of the ester bonds.

-

Phosphoric Acid Formation: Upon heating, the phosphate ester undergoes decomposition to form phosphoric acid and various organic fragments.

-

Polymer Cross-linking and Charring: The generated phosphoric acid is a powerful dehydrating agent and catalyst. At high temperatures, it condenses to form pyrophosphoric and polyphosphoric acids.[8] This acidic layer promotes the cross-linking and charring of the underlying polymer substrate.[4]

-

Insulation Barrier: The resulting char layer acts as a physical barrier that insulates the polymer from the heat source, slows the rate of pyrolysis, and reduces the release of flammable volatiles into the gas phase.[4][8]

Gas-Phase Mechanism

A secondary mechanism involves the release of volatile, phosphorus-containing radicals into the flame.[9]

-

Radical Generation: High-temperature fragmentation of the phosphate ester can produce phosphorus-containing radicals (e.g., PO•).

-